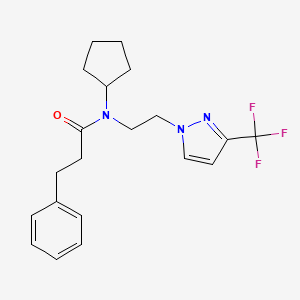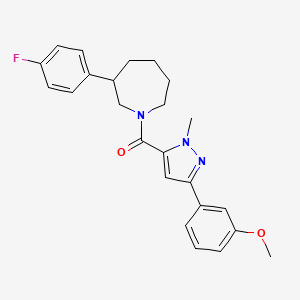![molecular formula C10H16O3 B2604454 Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1350821-95-2](/img/structure/B2604454.png)
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with methanol in the presence of a catalyst. One common method includes the esterification of 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs .
化学反应分析
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylate.
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate: Similar structure with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
属性
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCPWAUFQPRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604373.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2604375.png)
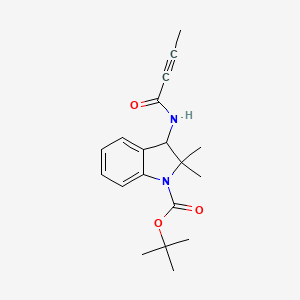


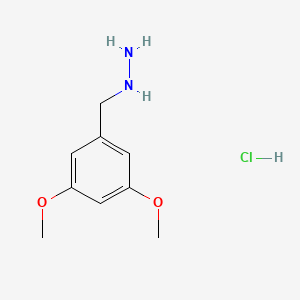
![(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2604382.png)
![3-PHENOXY-N-(4-{[4-(3-PHENOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2604385.png)
![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)
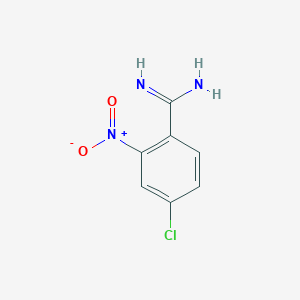
![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)
![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)
